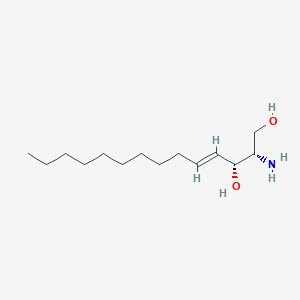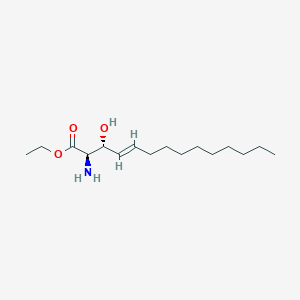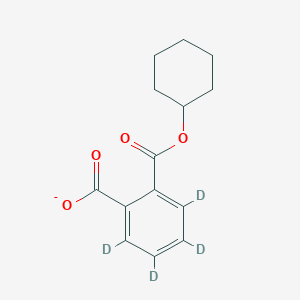
Monocyclohexyl Phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monocyclohexyl Phthalate-d4, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₂D₄O₄ and its molecular weight is 252.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Human Exposure Assessment : Phthalates, including monocyclohexyl phthalate, are utilized in numerous commercial applications such as solvents, additives, and plasticizers. These compounds are metabolized in humans to their respective monoesters and used as biomarkers to assess human exposure to phthalates (Barr et al., 2003).
Estrogenic and Anti-Estrogenic Activities : Certain phthalate compounds, including monocyclohexyl phthalate, have been studied for their estrogenic and anti-estrogenic activities using in vitro assays. These studies help understand the potential endocrine-disrupting effects of phthalates (Okubo et al., 2003).
Effects on Fetal Development : Research on dicyclohexyl phthalate, a related compound, has shown that it can affect fetal development, particularly in the Leydig cells of the testis. This highlights the potential developmental impact of phthalate exposure (Li et al., 2016).
Binding Affinity to Human Serum Albumin : The interactions of dicyclohexyl phthalate and its metabolite monocyclohexyl phthalate with human serum albumin have been studied to understand the mechanism of phthalate interaction with proteins in the body (Lv et al., 2021).
Liver and Testicular Effects : Studies have shown that phthalates like dicyclohexyl phthalate can induce changes in liver and testes, offering insights into the potential toxic effects of these compounds (Lake et al., 2009).
Human Biomonitoring : Phthalates have been widely studied for their presence in the human body, with a focus on urinary metabolites as biomarkers. This research helps in assessing the extent of human exposure to phthalates (Hartmann et al., 2015).
Wirkmechanismus
Target of Action
Monocyclohexyl Phthalate-d4 is a biochemical used in proteomics research . .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
It’s generally recommended to store the compound in a dry, cool place .
Biochemische Analyse
Biochemical Properties
Monocyclohexyl Phthalate-d4 has been observed to interact with various biomolecules, influencing biochemical reactions. For instance, it has been found to disrupt glucose and lipid metabolism in human hepatocytes and adipocytes
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human hepatocytes and adipocytes, it enhances lipid uptake and accumulation in a dose-responsive manner, along with upregulating genes involved in lipid biosynthesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It has been associated with disruptions in glucose and lipid homeostasis in human liver and adipose tissues, potentially involving the PPAR and adenosine monophosphate-activated protein kinase (AMPK) signaling pathways . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not well-defined.
Eigenschaften
IUPAC Name |
2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/p-1/i4D,5D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDKYLLIOLFQPO-DOGSKSIHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OC2CCCCC2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
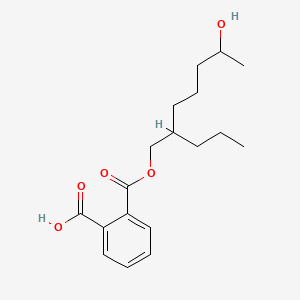
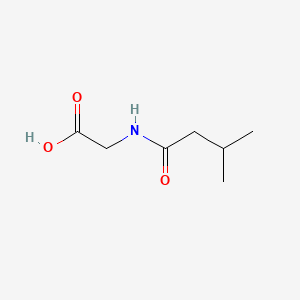
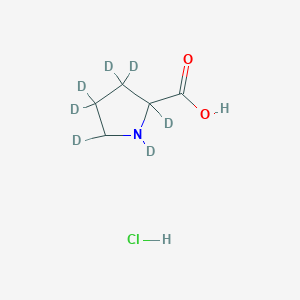
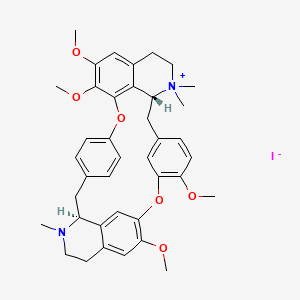
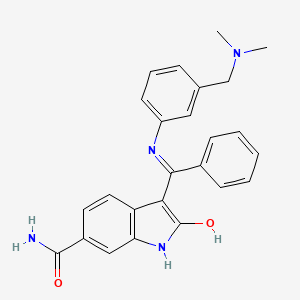

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
